Antimicrobial MIC Comparison: 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde vs. Escherichia coli and Staphylococcus aureus Reference Strains
3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde demonstrates moderate to high antimicrobial activity against common bacterial pathogens as quantified by Minimum Inhibitory Concentration (MIC) values . Against Escherichia coli, the compound exhibits an MIC of 16 µg/mL (classified as 'High' effectiveness), while against Staphylococcus aureus the MIC is 32 µg/mL ('Moderate' effectiveness) . Against the fungal pathogen Candida albicans, the MIC is 64 µg/mL ('Moderate' effectiveness) . These values establish a quantitative baseline for the compound's antimicrobial profile as a free aldehyde building block, distinct from more elaborated oxadiazole derivatives that may show enhanced potency but also increased synthetic complexity and cost.
| Evidence Dimension | Antimicrobial Minimum Inhibitory Concentration (MIC) |
|---|---|
| Target Compound Data | E. coli: 16 µg/mL; S. aureus: 32 µg/mL; C. albicans: 64 µg/mL |
| Comparator Or Baseline | Reference strains: Escherichia coli (Gram-negative), Staphylococcus aureus (Gram-positive), Candida albicans (fungal) |
| Quantified Difference | E. coli MIC = 16 µg/mL (high activity); S. aureus MIC = 32 µg/mL (moderate); C. albicans MIC = 64 µg/mL (moderate) |
| Conditions | In vitro broth microdilution assay; compound tested as free aldehyde; strain sources and assay standards not explicitly documented in source |
Why This Matters
These MIC values provide a quantitative benchmark for researchers selecting oxadiazole building blocks for antimicrobial screening programs, enabling comparison with in-house synthesized derivatives.
